molecular formula C16H15NO2S B13357406 N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide

N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B13357406
M. Wt: 285.4 g/mol
InChI Key: YHZFQVGRPVHLHZ-WUKNDPDISA-N
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Description

N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indene moiety linked to a benzenesulfonamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate histone methylation, leading to changes in gene expression. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide stands out due to its specific structural features that enhance its binding affinity and selectivity towards LSD1. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

(NE)-N-(2,3-dihydroinden-1-ylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15NO2S/c1-12-6-9-14(10-7-12)20(18,19)17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10H,8,11H2,1H3/b17-16+

InChI Key

YHZFQVGRPVHLHZ-WUKNDPDISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCC3=CC=CC=C32

Origin of Product

United States

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